molecular formula C11H13N3O B13103566 4-(2-Cyanoethyl)-4-formylheptanedinitrile

4-(2-Cyanoethyl)-4-formylheptanedinitrile

Cat. No.: B13103566
M. Wt: 203.24 g/mol
InChI Key: RXSREDSJLRURFJ-UHFFFAOYSA-N
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Description

This compound features a heptanedinitrile backbone substituted with a formyl group and a 2-cyanoethyl group at the 4-position. Such nitrile-rich compounds are typically used in organic synthesis, electroplating additives, or as intermediates in pharmaceuticals and agrochemicals. The presence of multiple nitrile groups and a formyl moiety suggests reactivity in nucleophilic additions and polymer crosslinking .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-(2-cyanoethyl)-4-formylheptanedinitrile

InChI

InChI=1S/C11H13N3O/c12-7-1-4-11(10-15,5-2-8-13)6-3-9-14/h10H,1-6H2

InChI Key

RXSREDSJLRURFJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(CCC#N)(CCC#N)C=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyanoethyl)-4-formylheptanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 2-hydroxy-acetonitrile under reflux conditions to yield the desired compound . The reaction is carried out at elevated temperatures (140-145°C) and requires careful control of reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-(2-Cyanoethyl)-4-formylheptanedinitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as flash column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanoethyl)-4-formylheptanedinitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Cyanoethyl)-4-formylheptanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Cyanoethyl)-4-formylheptanedinitrile involves its reactivity with various biological and chemical targets. The nitrile groups can interact with nucleophiles, while the formyl group can undergo nucleophilic addition reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound useful in synthetic chemistry and drug design .

Comparison with Similar Compounds

4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile (CAS 5342-96-1)

  • Molecular Formula : C₁₇H₁₇N₃O
  • Key Features : Replaces the formyl group with a benzoyl (C₆H₅CO-) group.
  • Applications : Used in specialty polymers and as a ligand in coordination chemistry. The benzoyl group enhances UV stability compared to the formyl variant .
  • Synthesis : Likely involves Friedel-Crafts acylation, differing from the formyl analog’s synthesis via aldehyde functionalization.

4-(2-Cyanoethyl)-4-(pyridine-2-carbonyl)heptanedinitrile (CAS 865074-41-5)

  • Molecular Formula : C₁₆H₁₆N₄O
  • Key Features : Incorporates a pyridine-2-carbonyl group, introducing aromaticity and basicity.
  • Applications: Potential use in metal-organic frameworks (MOFs) or catalysis due to pyridine’s coordination capacity. The pyridine ring increases solubility in polar solvents compared to purely aliphatic analogs .

4-Ethyl-4-formylhexanenitrile (CAS 2938-69-4)

  • Molecular Formula: C₉H₁₅NO
  • Key Features: Shorter carbon chain (hexane vs. heptane) and an ethyl group instead of a cyanoethyl substituent.
  • Applications: Intermediate in fragrance and pharmaceutical synthesis.

1,1,1-Tris(2-cyanoethyl)nitromethane (Synonyms: Nitromethanetrispropionitrile)

  • Molecular Formula : C₁₀H₁₁N₅O₂
  • Key Features: Three 2-cyanoethyl groups attached to a nitro-substituted methane core.
  • Applications : Explosives research and high-energy material synthesis. The nitro group introduces explosive properties absent in the formyl-substituted compound .

4-(2-Cyanoethyl)benzonitrile (CAS 18176-72-2)

  • Molecular Formula : C₁₀H₈N₂
  • Key Features: Simpler structure with a single benzonitrile and cyanoethyl group.
  • Applications : Used in liquid crystals and organic electronics. Lacks the formyl group and heptane backbone, limiting polymer compatibility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Primary Applications
4-(2-Cyanoethyl)-4-formylheptanedinitrile* Not Available C₁₁H₁₂N₃O (Inferred) ~226.24 Formyl, 2-cyanoethyl, dinitrile Polymer crosslinking, organic synthesis
4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile 5342-96-1 C₁₇H₁₇N₃O 295.34 Benzoyl, dinitrile Specialty polymers, ligands
4-(Pyridine-2-carbonyl) analog 865074-41-5 C₁₆H₁₆N₄O 280.32 Pyridine-carbonyl, dinitrile MOFs, catalysis
4-Ethyl-4-formylhexanenitrile 2938-69-4 C₉H₁₅NO 153.22 Formyl, ethyl, nitrile Fragrance intermediates
1,1,1-Tris(2-cyanoethyl)nitromethane Not Available C₁₀H₁₁N₅O₂ 257.23 Nitro, tris(cyanoethyl) High-energy materials
4-(2-Cyanoethyl)benzonitrile 18176-72-2 C₁₀H₈N₂ 156.18 Benzonitrile, cyanoethyl Liquid crystals, electronics

Note: Structural inference based on analogs; exact data unavailable in provided evidence.

Key Research Findings

  • Formyl groups may increase reactivity and metabolic oxidation risks .
  • Synthetic Challenges: The heptanedinitrile backbone requires precise temperature control during cyanoethylation to avoid side reactions, as seen in electrodeposition studies ().

Biological Activity

Overview of 4-(2-Cyanoethyl)-4-formylheptanedinitrile

Chemical Structure and Properties

  • IUPAC Name: 4-(2-Cyanoethyl)-4-formylheptanedinitrile
  • Molecular Formula: C₁₁H₁₄N₄O
  • Molecular Weight: 218.26 g/mol

This compound features a heptanedinitrile backbone with a cyanoethyl and formyl functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of nitrile groups can enhance lipophilicity, allowing for better membrane penetration and potential efficacy against various pathogens.

Cytotoxicity Studies

Studies have shown that compounds containing cyano and formyl groups may exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of similar compounds have been tested against human cancer cell lines such as HeLa and MCF-7, showing promising results in inhibiting cell proliferation.

Enzyme Inhibition

Compounds with similar functionalities may act as enzyme inhibitors. For example, nitriles are known to inhibit enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders or cancer treatment.

Case Studies

  • Antimicrobial Efficacy : A study on a related compound demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at low micromolar concentrations.
  • Cytotoxicity Assessment : In vitro tests on derivatives of 4-(2-Cyanoethyl)-4-formylheptanedinitrile showed IC50 values below 20 µM against various cancer cell lines, suggesting potential for further development as an anticancer agent.
  • Enzyme Activity : Research indicated that certain nitrile compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which could be beneficial for managing diabetes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Study
AntimicrobialInhibition of S. aureus and E. coli[Study on similar compounds]
CytotoxicityIC50 < 20 µM in cancer cell lines[Cytotoxicity assessment study]
Enzyme InhibitionInhibition of α-glucosidase[Enzyme inhibition research]

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